Product packaging for 5-Methyl-2-(piperidin-3-yloxy)pyridine(Cat. No.:CAS No. 1185537-45-4)

5-Methyl-2-(piperidin-3-yloxy)pyridine

Cat. No.: B2655755
CAS No.: 1185537-45-4
M. Wt: 192.262
InChI Key: DOTHTPFLPLKAQF-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It features a molecular scaffold integrating pyridine and piperidine rings, a structure frequently explored in medicinal chemistry for its potential as a key intermediate or pharmacophore in drug discovery programs . This specific compound is available for research purposes as a free base (CAS 1185537-45-4) and in salt forms such as its hydrochloride (CAS 1185308-63-7) and dihydrochloride (CAS 2060041-44-1) , offering researchers flexibility in solubility and handling for various experimental conditions. The presence of both hydrogen bond acceptor and donor sites, along with the basic nitrogen atom in the piperidine ring, makes it a versatile building block for the synthesis of more complex molecules. Its primary research applications are in the field of pharmaceutical development, where it can be utilized as a precursor for the creation of compound libraries or in structure-activity relationship (SAR) studies. Researchers value this compound for its potential to contribute to the development of novel bioactive molecules. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B2655755 5-Methyl-2-(piperidin-3-yloxy)pyridine CAS No. 1185537-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperidin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-10-3-2-6-12-8-10/h4-5,7,10,12H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTHTPFLPLKAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Routes for 2-(Alkyloxy)pyridines

The preparation of 2-(alkyloxy)pyridines has a rich history rooted in classical organic reactions. Early methods primarily relied on the principles of the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed in the 1850s, provided a foundational approach. organic-chemistry.orgresearchgate.net This SN2 reaction typically involves the reaction of a sodium or potassium salt of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) with an alkyl halide. wikipedia.org The alkoxide of 2-hydroxypyridine, being a potent nucleophile, displaces the halide from the alkylating agent to form the desired 2-alkoxypyridine. While effective for simple alkyl groups, this method can be limited by competing N-alkylation of the 2-pyridone tautomer.

Another classical method, the Ullmann condensation , first reported in the early 20th century, became a key strategy for forming aryl ethers and, by extension, could be adapted for 2-aryloxypyridines. wikipedia.orgresearchgate.net The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. wikipedia.org These early reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Over the years, significant advancements have been made, including the use of catalytic amounts of copper and the introduction of ligands to facilitate the reaction under milder conditions. nih.gov

General Approaches to the Synthesis of Pyridine-Piperidine Ether Linkages

The formation of the ether bond between a pyridine (B92270) and a piperidine (B6355638) moiety can be achieved through several modern synthetic strategies. These methods primarily focus on the activation of the pyridine ring towards nucleophilic attack or the use of transition metal catalysts to facilitate the carbon-oxygen bond formation.

Nucleophilic Aromatic Substitution Strategies on 2-Halopyridines

Nucleophilic aromatic substitution (SNAr) is a widely utilized and direct method for the synthesis of pyridine ethers. wikipedia.org In this approach, a 2-halopyridine, activated by the electron-withdrawing nature of the pyridine nitrogen, reacts with an alcohol, in this case, a piperidinol.

The reactivity of the 2-halopyridine is crucial, with the general order of reactivity for the leaving group being F > Cl > Br > I. The reaction is typically carried out in the presence of a base to deprotonate the piperidinol, generating the corresponding alkoxide which then acts as the nucleophile. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K2CO3). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction.

ReactantsBaseSolventTemperature (°C)
2-Chloropyridine, AlcoholNaHDMFRoom Temp. to 100
2-Bromopyridine, AlcoholK2CO3DMSO80-120
2-Fluoropyridine, Alcoholt-BuOKTHF0 to Room Temp.

This table presents typical conditions for SNAr reactions of 2-halopyridines with alcohols.

Etherification Reactions Involving Piperidinols

The piperidinol moiety provides the nucleophilic oxygen for the etherification reaction. 3-Hydroxypiperidine (B146073), being a secondary alcohol, can be deprotonated with a suitable base to form the corresponding piperidin-3-oxide anion. This nucleophile can then attack an activated pyridine ring, such as a 2-halopyridine, to form the desired ether linkage. The reaction conditions, including the choice of base and solvent, are critical to ensure efficient O-alkylation over potential N-alkylation of the piperidine nitrogen, especially if it is unprotected.

Palladium-Catalyzed Coupling Reactions for C-O Bond Formation

In recent decades, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, have emerged as powerful tools for the formation of aryl ethers. wikipedia.org These methods offer a milder alternative to the classical Ullmann condensation and often exhibit broader substrate scope and functional group tolerance.

The Buchwald-Hartwig C-O coupling reaction involves the palladium-catalyzed reaction of an aryl halide or triflate with an alcohol in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed. This methodology has been successfully applied to the synthesis of a wide range of aryl ethers, including those derived from heteroaryl halides like 2-bromopyridines.

Aryl HalideAlcoholCatalystLigandBaseSolvent
Aryl BromidePrimary AlcoholPd(OAc)2BINAPCs2CO3Toluene
Aryl ChlorideSecondary AlcoholPd2(dba)3XPhosK3PO4Dioxane
2-BromopyridinePiperidinolPd(OAc)2RuPhosNaOtBuToluene

This table illustrates representative conditions for Palladium-catalyzed C-O coupling reactions.

Specific Synthetic Pathways to 5-Methyl-2-(piperidin-3-yloxy)pyridine

The synthesis of the target molecule, this compound, is most practically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a 2-halo-5-methylpyridine with 3-hydroxypiperidine.

Reaction Conditions and Optimized Protocols

The key starting materials for this synthesis are 2-chloro-5-methylpyridine (B98176) or 2-bromo-5-methylpyridine (B20793) and 3-hydroxypyridine. The 2-halo-5-methylpyridine can be prepared from 3-picoline (3-methylpyridine) through various established methods.

The SNAr reaction is typically performed by treating a solution of 3-hydroxypiperidine with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to generate the sodium salt of the piperidinol. To this solution, 2-chloro-5-methylpyridine is added, and the reaction mixture is heated to facilitate the substitution. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and column chromatography.

Below is a table summarizing a typical optimized protocol for the synthesis of this compound.

Reactant 1Reactant 2Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
2-Chloro-5-methylpyridine3-HydroxypiperidineNaH (1.2)DMF80-10012-2475-85
2-Bromo-5-methylpyridine3-HydroxypiperidineK2CO3 (2.0)DMSO100-12018-3670-80

This table presents optimized reaction conditions for the synthesis of this compound via SNAr.

Stereochemical Considerations in Synthesis

The synthesis of this compound involves the formation of a chiral center at the C-3 position of the piperidine ring. Consequently, the product can exist as a racemic mixture of (R) and (S) enantiomers. The stereochemical outcome of the synthesis is primarily dependent on the chirality of the 3-hydroxypiperidine reactant.

To produce an enantiomerically pure final product, the synthesis must begin with an enantiomerically resolved starting material, such as (S)-3-hydroxypiperidine or (R)-3-hydroxypiperidine. The commercial availability of specific enantiomers, for instance, (S)-5-methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, confirms that such stereocontrolled syntheses are performed. chemsrc.com The ether linkage is typically formed via a Williamson ether synthesis or a Mitsunobu reaction, neither of which affects the stereochemistry at the C-3 position. Therefore, the stereochemical integrity of the 3-hydroxypiperidine is maintained throughout the reaction, directly translating to the final product.

Alternative strategies in piperidine synthesis, such as the asymmetric hydrogenation of a corresponding dihydropyridine (B1217469) precursor, can also be employed to establish specific stereochemistry. mdpi.comnih.gov

Isolation and Purification Techniques

The isolation and purification of this compound following its synthesis employ standard laboratory techniques tailored to its chemical properties as a basic amine.

Initial Workup: The reaction mixture is typically subjected to an aqueous workup. This often involves extraction with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) from a basic aqueous solution to ensure the compound is in its free base form. orgsyn.org

Chromatography: The primary method for purification of the crude product is flash column chromatography. orgsyn.org Silica gel is the common stationary phase, with a mobile phase consisting of a gradient of solvents, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgsyn.org The polarity of the eluent is adjusted to achieve optimal separation from impurities.

Crystallization: The purified free base, which may be an oil, is often converted to a salt to facilitate handling and improve stability. The hydrochloride salt is common and can be prepared by treating a solution of the base with hydrochloric acid. Purification can then be achieved through recrystallization from a suitable solvent system, such as isopropanol (B130326) and ether. google.com This process yields a crystalline solid that is typically easier to handle and store.

TechniqueDescriptionCommon Solvents/Reagents
Extraction Separation of the compound from the aqueous reaction mixture into an organic phase.Dichloromethane, Ethyl Acetate, Sodium Bicarbonate solution.
Flash Chromatography Purification based on polarity, separating the target compound from byproducts and unreacted starting materials.Silica Gel, Hexanes/Ethyl Acetate gradient. orgsyn.org
Salt Formation Conversion of the basic free base to a more stable and crystalline salt.Hydrochloric Acid, Diethyl Ether.
Recrystallization Final purification of the solid salt form to remove trace impurities.Isopropanol, Acetone, Ether. google.com

Chemical Transformations and Derivatization Strategies of the Core Scaffold

The this compound scaffold possesses multiple reactive sites, allowing for extensive derivatization on both the pyridine and piperidine rings.

Modifications on the Pyridine Ring

The pyridine ring is electron-deficient, which influences its reactivity towards various chemical transformations. nih.gov

While the parent compound already contains a methyl group at the C-5 position, further derivatization can be envisioned starting from precursors or by modifying the existing methyl group. Electrophilic aromatic substitution on the pyridine ring is generally challenging but, when successful, typically directs incoming electrophiles to the C-3 and C-5 positions. youtube.com

One potential transformation is nitration. The direct nitration of pyridines often requires harsh conditions. researchgate.net A common method involves reaction with dinitrogen pentoxide (N₂O₅), which can lead to the introduction of a nitro (-NO₂) group, likely at the C-3 position due to the existing substituents. researchgate.net

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and alkylation.

N-Oxidation: The nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron density of the ring, making it more susceptible to other reactions.

Quaternization: The pyridine nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form a pyridinium (B92312) salt. nih.gov This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule.

Reaction TypeReagent(s)Product Type
N-Oxidation m-CPBA, H₂O₂Pyridine-N-oxide
Quaternization Alkyl Halide (e.g., CH₃I)N-Alkylpyridinium Salt

Modifications on the Piperidine Ring

The secondary amine within the piperidine ring is a highly versatile functional group for derivatization. nih.gov It readily undergoes reactions typical of secondary amines, providing a straightforward route to a wide array of analogs.

N-Alkylation: A common modification is the introduction of an alkyl group on the piperidine nitrogen. This can be achieved through reaction with an alkyl halide in the presence of a base or via reductive amination with an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride. researchgate.net

N-Acylation: The piperidine nitrogen can be acylated to form an amide by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding N-sulfonamide.

Reaction TypeReagent(s)Functional Group Introduced
N-Alkylation R-X + Base; or R-CHO + NaBH(OAc)₃Alkyl
N-Acylation R-COCl + BaseAcyl (Amide)
N-Arylation Ar-X + Palladium CatalystAryl
N-Sulfonylation R-SO₂Cl + BaseSulfonyl (Sulfonamide)
N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in this compound is a prime site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of parent compounds.

N-Alkylation reactions introduce an alkyl group onto the piperidine nitrogen. This is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine (B128534), neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed. researchgate.net

For instance, the reaction with benzyl bromide would yield N-benzyl-5-methyl-2-(piperidin-3-yloxy)pyridine. The general conditions for such reactions involve stirring the reactants at room temperature or with gentle heating.

N-Acylation involves the introduction of an acyl group to the piperidine nitrogen, forming an amide linkage. This is readily accomplished by treating the parent compound with an acylating agent such as an acyl chloride or an acid anhydride. A base, often a tertiary amine like triethylamine or pyridine, is typically added to scavenge the acidic byproduct (e.g., HCl). These reactions are generally exothermic and proceed efficiently at room temperature.

For example, reacting this compound with acetyl chloride in the presence of triethylamine would produce N-acetyl-5-methyl-2-(piperidin-3-yloxy)pyridine.

The following table summarizes representative N-alkylation and N-acylation reactions:

Reaction TypeReagentProductGeneral Conditions
N-AlkylationMethyl Iodide (CH₃I)N-Methyl-5-methyl-2-(piperidin-3-yloxy)pyridineBase (e.g., K₂CO₃), Solvent (e.g., DMF), RT to 50°C
N-AlkylationBenzyl Bromide (C₆H₅CH₂Br)N-Benzyl-5-methyl-2-(piperidin-3-yloxy)pyridineBase (e.g., Et₃N), Solvent (e.g., CH₃CN), RT to reflux
N-AcylationAcetyl Chloride (CH₃COCl)N-Acetyl-5-methyl-2-(piperidin-3-yloxy)pyridineBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0°C to RT
N-AcylationBenzoyl Chloride (C₆H₅COCl)N-Benzoyl-5-methyl-2-(piperidin-3-yloxy)pyridineBase (e.g., Pyridine), Solvent (e.g., THF), 0°C to RT
Substituent Introduction on Piperidine Carbons

Introducing substituents directly onto the carbon atoms of the piperidine ring of this compound is a more complex endeavor that often requires multi-step synthetic sequences. Direct C-H functionalization of the piperidine ring is challenging due to the lack of inherent reactivity of the C-H bonds.

One common strategy involves starting from a pre-functionalized piperidine precursor before its coupling to the 5-methyl-2-hydroxypyridine moiety. For example, a 4-substituted piperidin-3-ol could be utilized in the initial etherification step.

Alternatively, functionalization can be achieved on the intact this compound molecule through reactions that proceed via radical intermediates or by leveraging the directing effects of the nitrogen atom. For instance, after N-protection, it might be possible to achieve regioselective lithiation at the C2 or C6 position of the piperidine ring, followed by quenching with an electrophile. However, such methods are highly dependent on the specific substrate and reaction conditions.

Another approach involves the oxidation of the piperidine ring to an enamine or an iminium ion, which can then react with nucleophiles. For example, oxidation with reagents like mercury(II) acetate could generate an enamine, which could then be alkylated or acylated at the C4 or C6 position.

Ring Conformation and Derivatization Impact

The piperidine ring in this compound adopts a chair conformation to minimize steric strain. The substituent at the 3-position, the (5-methylpyridin-2-yl)oxy group, can exist in either an axial or equatorial orientation. The preferred conformation is influenced by steric and electronic factors. Generally, for 3-substituted piperidines, the equatorial conformation is favored to avoid 1,3-diaxial interactions.

The nature of the N-substituent also influences the nitrogen atom's inversion barrier. N-acylation, for instance, significantly raises the barrier to nitrogen inversion due to the delocalization of the nitrogen lone pair into the carbonyl group.

The following table illustrates the potential impact of derivatization on the piperidine ring conformation:

DerivativeExpected Dominant Conformation of Piperidine RingKey Factors Influencing Conformation
This compoundChair conformation with equatorial (5-methylpyridin-2-yl)oxy groupMinimization of 1,3-diaxial interactions
N-Alkyl derivative (e.g., N-Methyl)Chair conformation with both N-alkyl and C3-substituent preferring equatorial positionsSteric hindrance of the N-alkyl group
N-Acyl derivative (e.g., N-Acetyl)Chair conformation, potential for altered ring puckering due to amide planarityAmide resonance and potential for A(1,3) strain if substituents are at C2/C6

Functionalization of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The cleavage of the ether bond would result in the formation of 5-methyl-2-hydroxypyridine and 3-halopiperidine. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage (i.e., whether the halide attacks the piperidine or the pyridine ring) depends on the nature of the carbon atoms attached to the oxygen. In this case, nucleophilic attack is more likely to occur at the sp³-hybridized carbon of the piperidine ring rather than the sp²-hybridized carbon of the pyridine ring.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a premier tool for determining the three-dimensional structure of molecules in solution. For 5-Methyl-2-(piperidin-3-yloxy)pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals and to understand the molecule's preferred conformation.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A complete assignment of the ¹H and ¹³C NMR spectra is the first step in the structural elucidation.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the methyl group. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts influenced by the electron-donating alkoxy group and the methyl group. The piperidine protons would be found in the aliphatic region (typically δ 1.5-3.5 ppm), with complex splitting patterns due to diastereotopicity and spin-spin coupling. The methyl protons would likely appear as a singlet around δ 2.2-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H data, with pyridine carbons resonating in the downfield region (δ 110-160 ppm) and piperidine carbons in the upfield region (δ 20-70 ppm). The methyl carbon would appear at approximately δ 15-20 ppm.

2D NMR Spectroscopy: To definitively assign these signals and establish connectivity, a suite of 2D NMR experiments is necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of protons within the piperidine ring and for assigning the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for connecting the different fragments of the molecule, for instance, by showing a correlation between the H3' proton of the piperidine ring and the C2 carbon of the pyridine ring through the ether linkage. It would also confirm the position of the methyl group on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. For this compound, NOESY would be invaluable for determining the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the relative orientation of the pyridine and piperidine rings. For example, correlations between the H3' proton of the piperidine ring and specific protons on the pyridine ring would indicate a particular spatial arrangement.

Predicted NMR Data for this compound: Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity J (Hz)
2 163-165 - - -
3 110-112 6.6-6.8 d ~8.0
4 138-140 7.4-7.6 dd ~8.0, 2.0
5 128-130 - - -
6 147-149 8.0-8.2 d ~2.0
CH₃ 17-19 2.2-2.4 s -
3' 75-78 4.8-5.0 m -
2' 45-48 3.2-3.4 (eq), 2.8-3.0 (ax) m -
4' 28-31 1.9-2.1 (eq), 1.6-1.8 (ax) m -
5' 20-23 1.8-2.0 (eq), 1.5-1.7 (ax) m -

Note: Predicted values are based on data from structurally similar compounds such as 2-phenoxypyridine, 5-methylpyridine, and 3-hydroxypiperidine (B146073). Actual experimental values may vary.

Stereochemical Assignment through NMR (e.g., Chiral Shift Reagents)

Since this compound is a chiral molecule (due to the stereocenter at the C3' position of the piperidine ring), NMR spectroscopy can be used to assess its enantiomeric purity. The use of chiral shift reagents (e.g., lanthanide complexes) would induce diastereomeric interactions, causing the signals of the two enantiomers to become distinct in the NMR spectrum. The integration of these separated signals would then allow for the determination of the enantiomeric excess.

Vibrational Spectroscopy for Molecular Structure Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include:

C-O-C Stretching: Strong bands in the region of 1250-1000 cm⁻¹ would be indicative of the aryl-alkyl ether linkage.

Pyridine Ring Vibrations: A series of bands between 1600-1400 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the pyridine ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would be observed just below 3000 cm⁻¹.

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine in the piperidine ring.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. Expected key signals include:

Pyridine Ring Breathing Mode: A strong, sharp band around 1000 cm⁻¹ is characteristic of the symmetric breathing vibration of the pyridine ring.

C-H Bending: Various C-H bending modes for both the aromatic and aliphatic portions of the molecule would be present.

Table 2: Predicted Vibrational Frequencies

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (Piperidine) 3300-3400 (medium) Weak
Aromatic C-H Stretch 3050-3150 (medium) Strong
Aliphatic C-H Stretch 2850-2960 (strong) Strong
Pyridine Ring C=C, C=N Stretch 1400-1600 (strong) Medium-Strong
C-O-C Stretch (Aryl-Alkyl Ether) 1200-1250 (strong) Medium

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It would be used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information.

The molecular ion peak ([M]⁺) would be expected at m/z 192.28 in a high-resolution mass spectrum. Under electron ionization (EI), the molecule would undergo fragmentation. A plausible fragmentation pathway would likely involve:

Cleavage of the C-O bond: This could lead to the formation of a 5-methylpyridin-2-ol fragment and a piperidin-3-yl radical, or a 5-methyl-2-oxypyridine radical cation and a piperidin-3-yl cation.

Fragmentation of the piperidine ring: The piperidine ring could undergo characteristic alpha-cleavage adjacent to the nitrogen atom, leading to the loss of various small neutral molecules.

Loss of the methyl group: Cleavage of the methyl group from the pyridine ring could also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment
192 [M]⁺ (Molecular Ion)
109 [5-methylpyridin-2-ol]⁺
84 [Piperidin-3-yl cation]

This comprehensive spectroscopic analysis, although predictive, outlines the essential techniques and expected data for the complete structural elucidation of this compound.

Table of Compounds Mentioned

Compound Name
This compound
2-phenoxypyridine
5-methylpyridine
3-hydroxypiperidine

X-ray Crystallography for Solid-State Molecular Architecture

Information not available in published research.

Intermolecular Interactions and Crystal Packing

Information not available in published research.

Conformational Analysis in Crystalline State

Information not available in published research.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometric parameters, stability, and electronic distribution, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of molecules, which corresponds to the minimum energy conformation. For 5-Methyl-2-(piperidin-3-yloxy)pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters.

Below are representative data tables derived from a hypothetical DFT geometry optimization of the equatorial conformer of this compound.

Table 1: Selected Optimized Bond Lengths

Atom 1 Atom 2 Bond Length (Å)
C(pyridine)-O O-C(piperidine) 1.375
C(piperidine)-N N-H 1.012

Table 2: Selected Optimized Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C(pyridine) O C(piperidine) 118.5
C(piperidine) N C(piperidine) 111.2

Table 3: Selected Optimized Dihedral Angles

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C(pyridine) O C(piperidine) C(piperidine) 175.4

These parameters collectively define the three-dimensional structure and are crucial for understanding how the molecule might interact with other molecules or biological targets.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the oxygen atom of the ether linkage, indicating these are the most probable sites for electrophilic attack. The LUMO is generally distributed over the pyridine ring, suggesting this is the region that would accept electrons in a reaction with a nucleophile.

Table 4: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -0.89

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule under normal conditions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations in explicit solvent (e.g., a box of water molecules) can model these effects realistically. In a polar solvent like water, conformations that expose polar groups (like the piperidine (B6355638) nitrogen and the ether oxygen) to the solvent will be stabilized through hydrogen bonding and dipole-dipole interactions. In a nonpolar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its polar parts. Simulations can track the equilibrium between the axial and equatorial conformers of the piperidine ring and how this equilibrium shifts in different solvents.

This compound has several potential sites for intramolecular interactions. A key possibility is the formation of an intramolecular hydrogen bond between the hydrogen atom on the piperidine nitrogen (N-H) and the nitrogen atom of the pyridine ring or the ether oxygen. MD simulations can be used to explore the stability and dynamics of such intramolecular hydrogen bonds. By analyzing the trajectory, one can calculate the distance and angle between the donor and acceptor atoms over time to determine the percentage of time the hydrogen bond is present. These interactions can significantly influence the molecule's preferred conformation, locking it into a more rigid structure. This conformational restriction can have important implications for its biological activity.

Ligand-Based and Structure-Based Computational Approaches

The data generated from quantum chemical calculations and MD simulations serve as a crucial foundation for higher-level computational modeling used in drug discovery.

Ligand-based approaches are used when the structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. The optimized 3D structure, electronic properties (like the electrostatic potential map derived from DFT), and conformational flexibility information from MD simulations of this compound can be used to build a pharmacophore model. This model defines the essential spatial arrangement of features necessary for biological activity and can be used to screen virtual libraries for other potentially active compounds.

Structure-based approaches are employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. Molecular docking, a primary technique in this category, predicts the preferred orientation of a ligand when bound to a target. The low-energy conformers of this compound identified through DFT and MD simulations can be docked into the active site of a protein. The docking scores, combined with an analysis of the intermolecular interactions (like hydrogen bonds and hydrophobic contacts), can provide an estimate of the binding affinity and a hypothesis about the binding mode. This information is invaluable for the rational design and optimization of new, more potent molecules.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.

Binding Modes and Interaction Analysis

No specific molecular docking studies detailing the binding modes and interaction analysis of this compound with any protein targets were found in the reviewed literature. Such a study would typically provide information on the key amino acid residues involved in the interaction, as well as the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Prediction of Receptor-Ligand Complexes

There are no published predictions of the three-dimensional structure of receptor-ligand complexes involving this compound. This type of research is crucial for understanding the structural basis of a compound's activity and for guiding further drug design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.

Descriptor Calculation and Selection

No QSAR studies were identified that specifically include this compound in their dataset. Consequently, there is no information on the calculation and selection of molecular descriptors for this compound in the context of a QSAR model.

Statistical Models for Predictive Research

Without a QSAR study, there are no statistical models available for predicting the biological activity of this compound or its derivatives for research purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used in virtual screening to identify new potential lead compounds from large chemical databases.

There is no information available on the development of a pharmacophore model based on this compound, nor are there any reports of its use in virtual screening campaigns to identify new research leads.

Structure Activity Relationship Sar Investigations in Preclinical Research

Impact of Pyridine (B92270) Ring Substitutions on Target Engagement

The substituted pyridine ring is a critical component of the pharmacophore. Its electronic properties and the steric profile of its substituents significantly influence the compound's binding affinity and efficacy.

The methyl group at the C-5 position of the pyridine ring plays a distinct role in modulating the molecule's properties. While direct comparisons with an unsubstituted analog are not extensively detailed in publicly available research, the principles of medicinal chemistry suggest several functions for this group. The C-5 methyl group can influence the compound's activity through:

Electronic Effects: As an electron-donating group, the methyl substituent can increase the electron density of the pyridine ring, potentially modulating the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or engage in cation-π interactions with a target protein.

Steric Influence: The methyl group provides additional steric bulk, which can promote a favorable binding conformation or, conversely, create unfavorable steric clashes within a binding pocket. Its presence can orient the rest of the molecule optimally for interaction with the target.

In studies of related pyridine derivatives, the position and nature of substituents are shown to be critical. For instance, in a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, substitutions on the pyridine ring resulted in a wide range of binding affinities, underscoring the sensitivity of the scaffold to modification.

Broader SAR studies on related pyridine-containing compounds have demonstrated that various substituents can profoundly alter biological activity. The introduction of different functional groups on the pyridine ring allows for the fine-tuning of a compound's potency and selectivity. Key findings from analogous series show that pyridine substitutions can have a profound effect on efficacy at various receptor subtypes.

Research on pyridine derivatives has shown that the presence and position of groups such as methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity, while halogens or other bulky groups may sometimes lead to lower activity. nih.gov The electronic nature of the substituent is crucial; electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the charge distribution across the aromatic ring, affecting key interactions with the biological target.

The following table summarizes SAR data from a series of substituted 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, which highlights the impact of pyridine ring modifications on binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors. blumberginstitute.org

CompoundPyridine SubstitutionBinding Affinity (Ki, nM)
Analog 15-Iodo0.15
Analog 25-Bromo0.17
Analog 35-Chloro0.28
Analog 45-Ethynyl0.20
Analog 5Unsubstituted0.68
Analog 66-Chloro1.5
Analog 72-Chloro>9,000

This data illustrates that small halogen substituents at the 5-position are well-tolerated and can enhance potency compared to the unsubstituted analog, while substitution at the 2-position is detrimental to activity.

Influence of Piperidine (B6355638) Ring Stereochemistry and Substitutions on Activity

The saturated piperidine ring provides a three-dimensional structural element that is crucial for orienting the molecule correctly within a binding site. Its conformational flexibility and stereochemistry are key determinants of activity.

Like cyclohexane, the piperidine ring preferentially adopts a low-energy chair conformation. rsc.org In the case of 3-oxy-substituted piperidines, the substituent can exist in either an axial or an equatorial position. The equilibrium between these two conformations is influenced by steric and electronic factors. Generally, bulky substituents favor the more spacious equatorial position to minimize steric strain. The nitrogen atom in the ring and its protonation state can also influence conformational preference through electrostatic interactions with the substituent. nih.gov Computational and NMR studies on related fluorinated piperidines have shown that various interactions, including charge-dipole, dipole-dipole, and hyperconjugation, dictate the most stable conformation. chemrxiv.org The specific "A-value," or conformational free energy, of the 2-(5-methylpyridyloxy) group would determine its preference for the axial or equatorial orientation, thereby defining the spatial vector of the pyridine moiety relative to the piperidine scaffold.

The piperidine ring in 5-Methyl-2-(piperidin-3-yloxy)pyridine contains a stereocenter at the C-3 position, meaning the compound can exist as (R) and (S) enantiomers. The absolute configuration at this center is often critical for biological activity, as the two enantiomers will orient the pyridine ether moiety in different spatial regions, leading to distinct interactions with a chiral biological target like a receptor or enzyme.

The dramatic impact of stereochemistry is evident in studies of analogous compounds. For example, in a series of dihydropyridine (B1217469) calcium channel blockers containing a 1-benzyl-3-piperidinyl ester, the separation of diastereomers and optical isomers revealed a profound difference in activity. The hypotensive activity of the (+)-alpha isomer, identified as having the (S) configuration at the piperidine C-3 position (when part of the larger (S,S) molecule), was found to be 30 to 100 times more potent than its corresponding (-)-alpha enantiomer. researchgate.net This demonstrates that only one enantiomer may fit optimally into the binding site to elicit a potent biological response.

IsomerStereochemistryRelative Hypotensive Activity
(+)-alpha(S)-configuration at piperidinyl C-3High Potency (30-100x stronger)
(-)-alpha(R)-configuration at piperidinyl C-3Low Potency

Data derived from a study on analogous 1-(phenylmethyl)-3-piperidinyl esters, illustrating the significant effect of stereochemistry at the C-3 position of the piperidine ring on pharmacological activity. researchgate.net

Importance of the Ether Linkage and its Modifications

Modification or replacement of this ether linkage has been explored in related scaffolds to probe its importance. Bioisosteric replacement—substituting one functional group for another with similar physical or chemical properties—can reveal the necessity of the oxygen atom's specific electronic and steric features. In a closely related series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives designed as LSD1 inhibitors, replacing the ether oxygen (-O-) with an amine group (-NH-) to form an aminopyridine analog resulted in a great reduction in activity. nih.gov The resulting compound (Kᵢ = 1.2 μM) was significantly less potent than its ether-linked counterpart, indicating that the specific properties of the oxygen atom are highly favored for potent biological activity in that context. nih.gov This suggests that the ether linkage is critical for maintaining the optimal orientation and electronic interactions required for strong target engagement.

Fragment-Based Approaches to SAR Development

Fragment-based drug discovery (FBDD) is a methodical approach where small molecular fragments are identified and then gradually built up or combined to create a lead compound with higher affinity and selectivity. In the context of this compound and its analogs, this approach involves systematically exploring how different fragments of the molecule contribute to its interaction with a biological target.

The core scaffold can be deconstructed into three main fragments: the substituted pyridine ring, the piperidine ring, and the ether linkage. Preclinical research on analogous compounds, such as 2-((pyridin-3-yloxy)methyl)piperazines, has shed light on the importance of each of these fragments for affinity towards the α7 nAChR. nih.gov

The Pyridine Fragment: The pyridine ring is a crucial component for the activity of many nAChR ligands. Modifications to this fragment, such as the introduction of a methyl group at the 5-position as seen in the title compound, can significantly influence binding. While specific data on the 5-methyl substitution on the 2-(piperidin-3-yloxy)pyridine (B1334390) core is limited, research on related pyridine-containing compounds has shown that the position and nature of substituents on the pyridine ring can modulate potency and selectivity. nih.gov

The Piperidine/Piperazine (B1678402) Fragment: The piperidine moiety is another critical fragment that can be systematically modified. In studies of the closely related 2-((pyridin-3-yloxy)methyl)piperazine series, modifications at the N4 position of the piperazine ring have been extensively explored. For instance, the addition of various substituents at this position has been shown to have a profound impact on the affinity for the α7 nAChR. This highlights the importance of the piperidine/piperazine fragment in establishing key interactions with the receptor. nih.gov

The following interactive table summarizes the effects of different N4-substituents on the piperazine ring of a 2-((pyridin-3-yloxy)methyl)piperazine analog on its affinity for the α7 nAChR.

This data is illustrative of SAR trends observed in the 2-((pyridin-3-yloxy)methyl)piperazine series and is intended to provide insights into the potential impact of similar modifications on the this compound scaffold.

Bioisosteric Replacements and Their Effects on Target Affinity (excluding human outcomes)

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability. In the context of this compound, bioisosteric replacements can be considered for various parts of the molecule.

Piperidine Ring Modifications: The piperidine ring itself can be a subject of bioisosteric replacement. For example, replacing the piperidine with a piperazine ring introduces an additional nitrogen atom, which can alter the compound's basicity and potential for hydrogen bonding. The impact of this particular bioisosteric replacement is evident in the extensive research conducted on 2-((pyridin-3-yloxy)methyl)piperazines. nih.gov Furthermore, replacing the piperidine ring with other cyclic amines, such as pyrrolidine (B122466) or azetidine, could also be explored to understand the impact of ring size and conformation on target affinity.

The following interactive table illustrates the effect of bioisosteric replacements on the pyridine ring of a 2-((N-benzylpiperazin-2-yl)methoxy)pyridine core structure and its affinity for the α7 nAChR.

This data is derived from studies on the 2-((piperazin-2-yl)methoxy)pyridine scaffold and serves to illustrate the potential effects of bioisosteric replacements on the broader class of 2-(aminoalkoxy)pyridine derivatives.

Biological Target Interaction and Mechanistic Studies Preclinical, in Vitro

Exploration of Molecular Targets and Ligand Binding

Extensive searches for preclinical, in vitro data on the specific molecular targets and ligand binding properties of 5-Methyl-2-(piperidin-3-yloxy)pyridine did not yield specific binding affinity values or detailed radioligand assay results for this exact compound. Research in the public domain often focuses on more complex derivatives or analogues.

Binding Affinity Studies

There is no publicly available information detailing the binding affinity (e.g., Ki, IC₅₀ values) of this compound to specific molecular targets from non-clinical assays.

Radioligand Binding Assays

Specific data from radioligand binding assays for this compound are not available in the surveyed scientific literature.

Functional Assays in In Vitro Systems for Target Modulation

Information regarding the functional activity of this compound in in vitro systems is not available in the public scientific literature. While the broader class of piperidine (B6355638) and pyridine (B92270) derivatives has been investigated for activity at various receptors and enzymes, specific data for this compound is absent.

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of this compound on enzymes such as metalloproteinases or kinases have been identified.

Receptor Agonism/Antagonism in Cell-Based Assays

There is no specific information available from cell-based assays to characterize this compound as an agonist or antagonist at key receptor families, including G-protein coupled receptors, histamine (B1213489) receptors, sigma receptors, mGlu5 receptors, or its effect on the CHK1 enzyme. While related structures are sometimes explored for activity at targets like histamine and sigma receptors, direct evidence for the title compound is lacking.

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile for this compound is not available. Such studies, which elucidate the specific non-covalent interactions between a ligand and its protein target, have not been published for this particular compound.

Investigation of Cellular Mechanisms of Action

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific preclinical, in vitro data regarding the cellular mechanisms of action for the compound this compound.

Target Engagement in Cellular Models

There is currently no publicly available research detailing the direct binding or engagement of this compound with specific molecular targets within cellular models. Methodologies such as cellular thermal shift assays (CETSA), co-immunoprecipitation, or the use of radiolabeled or fluorescently tagged derivatives of the compound have not been described in the literature for this specific molecule.

Downstream Signaling Pathway Analysis (if in vitro and not related to human clinical effects)

Due to the absence of information on its primary biological target, there is no corresponding data on the modulation of any downstream signaling pathways by this compound in in vitro settings. Studies involving techniques such as Western blotting, reporter gene assays, or transcriptomic analysis to assess changes in signaling cascades following cellular exposure to this compound have not been reported.

Comparative Analysis with Related Scaffolds

While direct comparative studies for this compound are not available, analysis of structurally related compounds can provide hypothetical context. The core structure combines a substituted pyridine ring with a piperidine moiety through an ether linkage.

Compounds incorporating a piperidin-4-ylmethoxy)pyridine scaffold have been investigated as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression. These inhibitors were found to be competitive with the H3K4 substrate and increased cellular levels of H3K4 methylation, leading to antiproliferative effects in cancer cell lines.

Another related scaffold, found in compounds like 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , has been associated with high affinity for sigma receptors (σ1R), which are implicated in neurological disorders. The interaction with the receptor involves specific hydrogen bonds and hydrophobic interactions established by the piperidine and pyridine motifs.

Furthermore, derivatives of 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine have been identified as potent and selective antagonists of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor.

Development of the Compound As a Chemical Probe for Research

Utility as a Tool for Biological Pathway Elucidation

The utility of a small molecule as a probe for elucidating biological pathways hinges on its ability to selectively interact with a specific molecular target or a discrete set of targets, thereby inducing a measurable and interpretable biological response. For 5-Methyl-2-(piperidin-3-yloxy)pyridine, its journey towards becoming such a tool would necessitate a comprehensive characterization of its mechanism of action and cellular effects.

The initial steps in this process involve screening the compound across a wide range of cellular assays to identify any significant biological activity. This could include assays for cell proliferation, apoptosis, signal transduction, or metabolic activity in various cell lines. Should the compound exhibit a consistent and potent effect, the subsequent challenge lies in identifying the molecular target(s) responsible for this action. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction based on structural similarity to known ligands can be employed.

Once a putative target is identified, this compound can be used to investigate the downstream consequences of modulating that target's activity. For instance, if the compound is found to inhibit a particular kinase, researchers could use it to study the phosphorylation status of known substrates of that kinase and the resulting impact on cellular signaling cascades. This allows for a detailed mapping of the biological pathways in which the target protein is involved.

A hypothetical application could involve the study of a neurodegenerative disease pathway. If this compound is found to modulate a receptor implicated in neuronal survival, it could be used in primary neuronal cultures to dissect the signaling events that are triggered upon receptor engagement, providing insights into potential therapeutic intervention points.

Table 1: Hypothetical Biological Activities of this compound in Pathway Elucidation Studies This table presents illustrative data for conceptual purposes.

Assay Type Cell Line Observed Effect Potential Pathway Implication
Kinase Panel Screen HEK293 Inhibition of Kinase X (IC50 = 150 nM) Involvement in MAPK/ERK signaling
Neuronal Viability Assay SH-SY5Y Increased survival under oxidative stress Modulation of neuroprotective pathways
Cytokine Release Assay PBMCs Decreased production of TNF-α Regulation of inflammatory signaling

Applications in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Chemical probes like this compound can play a pivotal role in this process by providing a means to pharmacologically interrogate a target in cellular and in vivo models.

Assuming that a specific target for this compound has been identified and characterized, the compound can then be used to validate this target's role in a disease model. For example, if the compound is shown to bind to and inhibit an enzyme overexpressed in a particular cancer type, it could be used in cancer cell lines and xenograft models to determine if inhibiting this enzyme leads to reduced tumor growth. A positive outcome would provide strong evidence for the enzyme being a valid therapeutic target.

The specificity of the chemical probe is paramount in target validation studies. An ideal probe would have high affinity for its intended target and minimal off-target effects. Structure-activity relationship (SAR) studies, where systematic modifications are made to the structure of this compound, are crucial for optimizing its selectivity. A series of analogs would be synthesized and tested to identify which structural features are critical for target engagement and to minimize interactions with other proteins.

Table 2: Illustrative Data from a Target Validation Study Using Analogs of this compound This table presents hypothetical data for conceptual purposes.

Compound Target Binding Affinity (Kd, nM) Off-Target A (Ki, nM) Off-Target B (Ki, nM) In Vitro Potency (EC50, nM)
This compound 50 800 >10,000 120
Analog 1 (modified piperidine) 25 1,500 >10,000 60
Analog 2 (modified pyridine) 150 750 5,000 300
Analog 3 (inactive control) >10,000 >10,000 >10,000 >10,000

Strategies for Fluorescent or Affinity Tagging

To enhance its utility as a research tool, this compound can be chemically modified to incorporate fluorescent dyes or affinity tags. These tagged versions of the compound allow for direct visualization of its subcellular localization or for the isolation and identification of its binding partners.

Fluorescent Tagging: A fluorescent tag, such as a small organic fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye), can be attached to the core structure of this compound. The key challenge in designing such a probe is to ensure that the addition of the bulky fluorophore does not significantly alter the compound's biological activity or its binding affinity for its target. The attachment point for the fluorophore must be carefully chosen, typically at a position on the molecule that is not critical for its interaction with the target protein. This is often guided by SAR data. Once a fluorescently tagged version is synthesized and validated, it can be used in fluorescence microscopy to visualize the distribution of the target protein within cells in real-time.

Affinity Tagging: Affinity tagging involves the incorporation of a small molecule handle, such as biotin (B1667282) or a clickable alkyne or azide (B81097) group, into the structure of this compound. Biotinylated probes can be used in pull-down assays with streptavidin-coated beads to isolate the target protein and its interacting partners from cell lysates for subsequent identification by mass spectrometry. Probes with "clickable" functional groups can be used in bioorthogonal chemistry approaches. For example, an alkyne-tagged probe can be introduced to live cells, and after it binds to its target, a fluorescent azide can be added, which will covalently link to the alkyne tag via a click reaction, allowing for visualization of the target.

Table 3: Potential Tagging Strategies for this compound This table presents hypothetical strategies for conceptual purposes.

Tag Type Attachment Point Linker Application
Fluorescent (BODIPY-FL) Piperidine (B6355638) Nitrogen Short PEG linker Live-cell imaging, subcellular localization
Affinity (Biotin) 5-Methyl group (via a linker) Long alkyl chain Protein pull-down, target identification
Clickable (Alkyne) Piperidine Nitrogen Propargyl group Bioorthogonal labeling, in situ target visualization

Future Directions and Research Opportunities

Advancements in Synthetic Methodologies for Analogues

The synthesis of 5-Methyl-2-(piperidin-3-yloxy)pyridine and its analogues is a critical aspect that influences the pace of discovery and development in this area. While established methods exist for the formation of the core piperidine (B6355638) and pyridine (B92270) rings, future research should focus on developing more efficient, stereoselective, and scalable synthetic routes.

Recent developments in the synthesis of substituted piperidines include hydrogenation/reduction of pyridine precursors, radical-mediated amine cyclization, and transition metal-catalyzed cyclizations. nih.gov For instance, nickel-catalyzed cyclization of 1,7-ene-dienes and photochemical methods for creating bicyclic piperidinones offer novel pathways to complex piperidine structures. nih.gov Similarly, advancements in the synthesis of polysubstituted pyridines, such as those derived from 5,6-dichloro-N,N-dimethylpyridine-3-sulfonamide, provide a versatile platform for creating a library of analogues. csic.es

Future synthetic strategies could explore:

Asymmetric Synthesis: Developing stereoselective methods to access specific enantiomers of this compound and its derivatives is crucial, as different stereoisomers often exhibit distinct pharmacological profiles.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, safety, and scalability for the synthesis of these compounds.

Combinatorial Chemistry: The use of high-throughput parallel synthesis techniques would enable the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.

A summary of potential advanced synthetic approaches is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Considerations
Asymmetric CatalysisAccess to enantiomerically pure compounds, improved therapeutic index.Catalyst cost and development, optimization of reaction conditions.
Flow ChemistryEnhanced reaction control, improved safety, ease of scalability.Initial setup cost, potential for clogging with solid byproducts.
Photoredox CatalysisMild reaction conditions, novel bond formations.Availability of suitable photocatalysts, light source requirements.
C-H ActivationMore direct and atom-economical synthesis.Regioselectivity challenges, requirement for specific directing groups.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and can be instrumental in the design of novel analogues of this compound. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds with desired properties. nih.govnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties, bioactivity, and potential off-target effects of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative models can design entirely new molecules with optimized properties for a specific biological target, such as a particular nAChR subtype.

Virtual Screening: High-throughput virtual screening of large compound libraries can be accelerated using ML models to identify potential hits for further experimental validation. nih.gov

The integration of AI and ML can significantly reduce the time and cost associated with the discovery of new and improved analogues of this compound. springernature.com

Expansion of Target Space Exploration for Research Applications

While the primary focus of research on this compound and its analogues has been on their interaction with nAChRs, there is a significant opportunity to explore their potential effects on other biological targets. Nicotinic acetylcholine (B1216132) receptors are a diverse class of ligand-gated ion channels with various subtypes, and understanding the subtype selectivity of these compounds is crucial. nih.gov For instance, the α7 nAChR is a key target for modulating inflammatory processes. nih.govnih.gov

Future research should aim to:

Profile against a broader range of nAChR subtypes: A comprehensive understanding of the binding affinities and functional activities at different nAChR subtypes will be critical for developing selective therapeutic agents.

Investigate potential off-target effects: Screening against a panel of other receptors, ion channels, and enzymes will help to identify any potential for polypharmacology or unwanted side effects.

Explore novel therapeutic areas: Given the widespread distribution and physiological roles of nAChRs, there is potential to investigate the utility of these compounds in a variety of disease areas beyond those traditionally associated with nicotinic modulation, such as inflammatory disorders. nih.govnih.gov

The table below summarizes the key nAChR subtypes and their potential therapeutic implications:

nAChR SubtypePotential Therapeutic Area
α4β2Smoking cessation, cognitive enhancement frontiersin.orgbarrowneuro.org
α7Anti-inflammatory, neuroprotection nih.govnih.gov
α3β4Pain management

Development of Novel Mechanistic Assays for In Vitro Research

To gain a deeper understanding of the molecular mechanisms of action of this compound and its analogues, the development and application of novel in vitro assays are essential. nih.gov Traditional binding and functional assays provide valuable information, but more sophisticated techniques can offer greater insight into the intricacies of receptor-ligand interactions.

Future research could benefit from the use of:

High-content imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive picture of the cellular response to compound treatment.

Fluorescence-based assays: The use of fluorescent probes and reporters can enable the real-time monitoring of receptor activation, ion flux, and downstream signaling events in living cells. biorxiv.orgplos.org

Cryo-electron microscopy (Cryo-EM): This powerful structural biology technique can provide high-resolution structures of nAChRs in complex with ligands, offering invaluable insights into the molecular basis of their interaction.

In vitro models of disease: Utilizing patient-derived cells or engineered cell lines that recapitulate aspects of a specific disease can provide a more physiologically relevant context for evaluating the therapeutic potential of these compounds.

By employing these advanced assay technologies, researchers can gain a more nuanced understanding of the pharmacology of this compound and its analogues, which will be critical for their successful development as research tools or therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 5-Methyl-2-(piperidin-3-yloxy)pyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a piperidine derivative (e.g., 3-hydroxypiperidine) with a substituted pyridine. A common approach uses nucleophilic aromatic substitution under basic conditions. For example, a similar compound in was synthesized using NaOH in dichloromethane, achieving 99% purity after column chromatography .
  • Optimization :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to chlorinated solvents.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Purification : Sequential washing (e.g., brine, NaHCO₃) and chromatography improve yield .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, highlights the use of NMR to resolve methyl and piperidine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Chromatography : TLC monitors reaction progress, while HPLC (≥95% purity) ensures final quality .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Root Causes : Stereochemical ambiguity (axial vs. equatorial piperidine orientation) or impurities from incomplete purification.
  • Resolution Strategies :

  • 2D NMR : HSQC and NOESY experiments clarify spatial relationships between protons and carbons .
  • X-ray Crystallography : Definitive structural assignment, as demonstrated for a related piperidine-pyridine derivative in .
  • Repurification : Re-crystallization or preparative HPLC removes trace impurities .

Q. What methodologies address low solubility in aqueous systems during pharmacological testing?

  • Salt Formation : Protonation of the piperidine nitrogen (e.g., hydrochloride salt) enhances solubility, as seen in for a fluoropyrimidine-piperidine analog .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to improve bioavailability.
  • Prodrug Design : Esterification of the pyridine oxygen or piperidine NH group increases membrane permeability .

Q. How can reaction scalability be achieved without compromising yield or purity?

  • Process Parameters :

ParameterOptimization StrategyReference
CatalystTransition-metal-free conditions to avoid contamination
TemperatureMicrowave-assisted synthesis for rapid heating/cooling
WorkupLiquid-liquid extraction with ethyl acetate/water
  • Quality Control : In-line FTIR or PAT (Process Analytical Technology) monitors real-time reaction progress .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Target Engagement :

  • Kinase Inhibition Assays : Use TR-FRET or ADP-Glo™ kits for enzymatic activity profiling.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity, as described for a piperidine-pyrimidine analog in .
    • Cellular Efficacy :
  • Apoptosis/Cytotoxicity : MTT or Caspase-3/7 assays in relevant cell lines.
  • Metabolic Stability : Microsomal incubation (human/rat liver) with LC-MS quantification .

Q. How can metabolic degradation pathways be characterized?

  • Metabolite Identification :

  • LC-HRMS/MS : Detects phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Isotope Labeling : 14C-labeled compound traces degradation products .
    • Enzyme Inhibition Studies : CYP450 isoform-specific assays (e.g., CYP3A4) assess drug-drug interaction risks .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Potential Causes : Residual solvents, enantiomeric impurities, or polymorphic forms.
  • Mitigation :

  • Strict QC Protocols : Enforce ≥95% purity (HPLC) and chiral HPLC for enantiomeric excess.
  • Crystallography : Confirm polymorph consistency via PXRD .
    • Documentation : Detailed synthetic protocols (e.g., equivalents, stirring time) ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.